7betaH-Retronecanol

Description

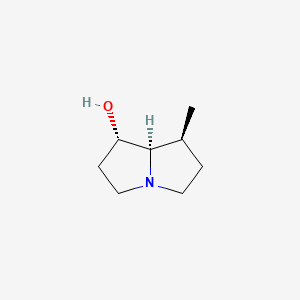

Structure

2D Structure

3D Structure

Properties

CAS No. |

6029-74-9 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

(1S,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |

InChI |

InChI=1S/C8H15NO/c1-6-2-4-9-5-3-7(10)8(6)9/h6-8,10H,2-5H2,1H3/t6-,7-,8+/m0/s1 |

InChI Key |

PGMBNUMLNAJSJR-BIIVOSGPSA-N |

Isomeric SMILES |

C[C@H]1CCN2[C@H]1[C@H](CC2)O |

Canonical SMILES |

CC1CCN2C1C(CC2)O |

Origin of Product |

United States |

Occurrence and Distribution of 7betah Retronecanol

Natural Sources and Isolation Methodologies in Producing Organisms

Natural Sources:

The primary natural sources of 7betaH-Retronecanol are plants belonging to the genus Crotalaria, within the family Fabaceae. clinicalpub.comscielo.br This genus, commonly known as rattlepods, encompasses over 700 species. ontosight.aiwikipedia.org

Specifically, this compound has been identified as a major pyrrolizidine (B1209537) alkaloid in Crotalaria spectabilis . clinicalpub.comresearchgate.net While many Crotalaria species contain toxic PAs, the specific alkaloid profiles can vary significantly between species. wikipedia.orgresearchgate.net For instance, research on Brazilian Crotalaria species has shown distinct PA patterns among different sections of the genus. researchgate.net

It is important to note that while some Crotalaria species are known for their toxicity due to high levels of PAs, others, such as Crotalaria brevidens, are reported to have very low amounts of these alkaloids and are even consumed as a leafy vegetable in some regions. wikipedia.orgfeedipedia.org

Isolation Methodologies:

The isolation of this compound, like other pyrrolizidine alkaloids, typically involves extraction from plant material, often from the seeds where PAs are frequently concentrated. scielo.brpublish.csiro.au A general approach to isolation and identification involves the following steps:

Extraction: The plant material (e.g., ground seeds, leaves) is subjected to extraction using a suitable solvent.

Purification and Separation: The crude extract undergoes further purification to separate the alkaloids from other plant constituents. Techniques such as liquid-liquid extraction can be employed to separate different classes of PAs. tandfonline.com

Analysis and Identification: Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify the specific pyrrolizidine alkaloids present in the extract. researchgate.net

The table below summarizes the natural sources and the primary analytical method for the identification of this compound.

| Compound Name | Natural Source (Genus) | Natural Source (Species) | Primary Analytical Method |

| This compound | Crotalaria | Crotalaria spectabilis | Gas Chromatography-Mass Spectrometry (GC-MS) |

Biogeographical and Ecological Distribution Patterns

The biogeographical distribution of this compound is intrinsically linked to the distribution of its primary plant sources, the Crotalaria species. The genus Crotalaria is widespread and can be found in tropical and subtropical regions across the globe. scielo.br

Geographical Distribution: The highest diversity of Crotalaria species is found in Africa, with the continent being home to approximately 400 species. wikipedia.org These plants are also well-represented in other tropical areas, with secondary centers of diversity in regions like India. researchgate.net They typically inhabit grasslands, floodplains, and can also be found along roadsides and in agricultural fields. wikipedia.org For example, Crotalaria dura and Crotalaria globifera are commonly found in the grasslands of Southern Africa. up.ac.za

Ecological Role: The production of pyrrolizidine alkaloids, including this compound, serves a crucial ecological function for the producing plants. These compounds act as a chemical defense mechanism against herbivores. mdpi.com The toxicity of these alkaloids can deter feeding by a wide range of animals. However, some specialized insects have evolved to sequester these alkaloids from the plants, using them for their own defense against predators. wikipedia.org

The following table outlines the distribution and ecological role of the primary plant source of this compound.

| Plant Genus | Primary Geographical Distribution | Ecological Niche | Ecological Role of Contained Alkaloids |

| Crotalaria | Tropical and subtropical regions, with highest diversity in Africa | Grasslands, floodplains, roadsides, agricultural fields | Defense against herbivores |

Chemotaxonomic Significance

The presence and structural diversity of pyrrolizidine alkaloids, including this compound, hold significant value in the field of chemotaxonomy, which uses chemical constituents to classify organisms.

Within the genus Crotalaria, the profile of pyrrolizidine alkaloids has been shown to be a valuable chemotaxonomic marker at the infrageneric level. scielo.brresearchgate.net Studies have demonstrated that different sections within the genus are characterized by the presence of distinct types of PAs. researchgate.net For example, the sections Calycinae and Crotalaria are characterized by 11-membered macrocyclic monocrotaline-type PAs, while the section Hedriocarpae mainly contains 12-membered macrocyclic senecionine-type PAs. researchgate.net

The identification of specific alkaloids like this compound in a particular species contributes to a more detailed chemical fingerprint, aiding in the taxonomic classification and understanding of the evolutionary relationships between different Crotalaria species. The production of PAs is a characteristic feature of the tribe Crotalarieae within the Fabaceae family. mdpi.com

The table below details the chemotaxonomic significance of pyrrolizidine alkaloids in the genus Crotalaria.

| Plant Genus | Compound Class | Chemotaxonomic Significance |

| Crotalaria | Pyrrolizidine Alkaloids | Important markers at the infrageneric level, with different sections of the genus having distinct alkaloid profiles. |

Biosynthesis of 7betah Retronecanol

Elucidation of Biosynthetic Pathways

The journey to understanding retronecine (B1221780) synthesis began with feeding experiments using radiolabeled compounds, which identified the foundational molecules. nih.gov Subsequent advancements, including the use of stable isotopes and NMR spectroscopy, provided a more detailed picture of the fate of individual atoms throughout the biosynthetic process. nih.gov

The biosynthesis of the retronecine core originates from primary metabolism, specifically from amino acids and their polyamine derivatives. nih.govnumberanalytics.com Tracer experiments in various plant species, such as Senecio isatideus, have definitively shown that L-ornithine and L-arginine are specific precursors for the necine base. researchgate.netrsc.org These amino acids are converted to putrescine, which, along with spermidine (B129725), serves as a direct and efficient precursor for the pyrrolizidine (B1209537) ring system. rsc.orgrsc.org

A critical finding from labeling studies was the involvement of a symmetrical C4-N-C4 intermediate, which was identified as homospermidine. researchgate.netcdnsciencepub.com The formation of homospermidine from two molecules derived from putrescine is considered the first committed step in the PA biosynthetic pathway. nih.govnih.gov From homospermidine, the pathway is thought to proceed through intermediates like 1-hydroxymethylpyrrolizidines, such as trachelanthamidine, which is then further modified to form retronecine. psu.eduresearchgate.net

Table 1: Key Precursors and Intermediates in 7betaH-Retronecanol Biosynthesis

| Compound | Type | Role in Pathway | Supporting Evidence |

|---|---|---|---|

| L-Ornithine | Precursor | Initial source molecule, converted to putrescine. researchgate.netrsc.org | Feeding experiments with 14C-labeled ornithine show efficient incorporation into the necine base. nih.gov |

| L-Arginine | Precursor | Alternative initial source molecule for putrescine. rsc.org | Labeled arginine is specifically incorporated into the necine portion of the alkaloid. rsc.org |

| Putrescine | Precursor | Direct precursor for the pyrrolizidine rings, derived from ornithine or arginine. researchgate.netrsc.org | Experiments with doubly labeled putrescine confirm its incorporation and the formation of a symmetrical intermediate. researchgate.netcdnsciencepub.com |

| Spermidine | Precursor | Donates an aminobutyl group in the formation of homospermidine. rsc.orgnih.gov | Efficiently incorporated into the retronecine structure. rsc.orgrsc.org |

| Homospermidine | Intermediate | First pathway-specific intermediate, formed from putrescine and spermidine. nih.govoup.com | Identified as the key symmetrical C4-N-C4 intermediate; its formation is the committed step in PA biosynthesis. researchgate.netnih.gov |

While the sequence of intermediates is well-defined by feeding experiments, only the first key enzyme in the pathway has been extensively characterized. researchgate.netnih.gov

Homospermidine Synthase (HSS): This enzyme catalyzes the first committed and pathway-specific step in retronecine biosynthesis. nih.govnih.gov HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and releasing 1,3-diaminopropane. nih.govnih.gov Unlike its bacterial counterparts, the plant HSS cannot use putrescine as the aminobutyl donor. nih.gov The enzyme has lost the ability to bind the eIF5A precursor protein (its evolutionary ancestor's substrate) but has gained the ability to bind putrescine to form homospermidine, which is exclusively channeled into PA biosynthesis. oup.com

Subsequent Enzymatic Steps: The steps following homospermidine formation are less understood at the enzymatic level. It is proposed that a copper-dependent diamine oxidase catalyzes the oxidation of homospermidine to 4,4'-iminodibutanal. nih.govnumberanalytics.com This intermediate then spontaneously cyclizes to form a pyrrolizidine-1-carbaldehyde, which is subsequently reduced, likely by an alcohol dehydrogenase, to a 1-hydroxymethylpyrrolizidine intermediate like trachelanthamidine. nih.gov The final desaturation and hydroxylation steps that convert this intermediate into retronecine are catalyzed by enzymes that have not yet been identified. nih.gov

Table 2: Characterized and Postulated Enzymes in this compound Biosynthesis

| Enzyme | Function | Catalytic Mechanism | Status |

|---|---|---|---|

| Homospermidine Synthase (HSS) | Catalyzes the formation of homospermidine from putrescine and spermidine. nih.govoup.com | NAD+-dependent transfer of an aminobutyl moiety from spermidine to putrescine. nih.gov | Characterized; gene cloned and studied. nih.govnih.gov |

| Diamine Oxidase | Postulated to oxidize homospermidine to an aldehyde. nih.govnumberanalytics.com | Copper-dependent oxidation of primary amine groups. numberanalytics.com | Postulated; specific enzyme not yet isolated. |

The genetic foundation of this compound biosynthesis provides a fascinating example of molecular evolution. The key enzyme, homospermidine synthase (HSS), evolved from deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism involved in the post-translational activation of eukaryotic translation initiation factor 5A (eIF5A). nih.govnih.govoup.com

This evolutionary leap occurred through gene duplication. nih.govoup.com Following duplication, the new gene copy (HSS) diverged in function, losing its original role in primary metabolism and acquiring a new, specialized function in secondary metabolism—the production of homospermidine for PA synthesis. nih.govoup.com Remarkably, this gene duplication event has occurred independently several times across different plant lineages that produce PAs, a case of convergent evolution at the molecular level. nih.gov In the Convolvulaceae family, for instance, evidence points to a single HSS evolution event followed by subsequent losses of the gene in some species. oup.com The identification of characteristic amino acid motifs in HSS that differ from the ancestral DHS confirms this evolutionary path. biorxiv.org While entire gene clusters for PA biosynthesis have not been fully elucidated in the same way as for some microbial alkaloids, the consistent evolution of HSS highlights a conserved genetic starting point for the pathway. nih.gov

Enzymatic Transformations and Catalytic Mechanisms

Regulation of this compound Biosynthesis

The production of this compound and its associated alkaloids is tightly regulated, ensuring that these defense compounds are produced when and where they are most needed, without unnecessarily draining the plant's resources.

The primary mode of regulation appears to be at the transcriptional level, evidenced by the highly specific spatial and temporal expression of the HSS gene. nih.govoup.com In many PA-producing plants, such as Senecio vernalis and Symphytum officinale, HSS is not expressed uniformly. Instead, its expression is localized to specific cells or tissues. nih.govoup.com

In Senecio species, HSS is synthesized in the roots, with expression often found in endodermis and cortex parenchyma cells located near the phloem. nih.govoup.com This strategic location facilitates the transport of the synthesized PAs (as N-oxides) from the roots to the shoots and other parts of the plant via the phloem. nih.gov The cell-specific expression of HSS points to sophisticated transcriptional control mechanisms that dictate the site of biosynthesis. oup.com The regulatory elements controlling HSS expression appear to have been recruited individually in different plant lineages after the initial gene duplication event, leading to a variety of tissue-specific expression patterns. nih.gov

The biosynthesis of PAs is highly plastic and responsive to both internal developmental cues and external environmental factors. numberanalytics.comnih.gov

Developmental Stage: PA production is often linked to the plant's developmental stage. In Symphytum officinale (comfrey), a second site of PA biosynthesis is activated in young leaves when the plant begins to develop inflorescences. oup.com This results in a significant increase in PA levels within the flowers, a strategy consistent with the optimal defense theory, which posits that plants allocate more defense resources to protect their most valuable tissues, such as reproductive structures. oup.com

Environmental Factors: Abiotic conditions such as nutrient availability and soil moisture significantly influence PA concentrations. nih.govuniversiteitleiden.nlnih.gov Studies on Senecio jacobaea have shown that total PA concentration is affected by both water and nutrient levels. nih.gov For instance, PA concentrations can decrease with increased fertilization. universiteitleiden.nl Stress factors, including drought and herbivory, are also known to induce PA production, highlighting the role of these alkaloids in adapting to environmental challenges. numberanalytics.comwho.int In some cases, increased soil moisture has been linked to a greater diversity of PAs in the roots, possibly as a defense against a higher threat from soil-borne pathogens. universiteitleiden.nl

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Retronecine |

| Pyrrolizidine Alkaloid (PA) |

| L-Ornithine |

| L-Arginine |

| Putrescine |

| Spermidine |

| Homospermidine |

| 1,3-diaminopropane |

| Trachelanthamidine |

| 4,4'-iminodibutanal |

| Pyrrolizidine-1-carbaldehyde |

| Deoxyhypusine |

| Retrorsine |

| Isatinecic acid |

| Monocrotaline |

| Rosmarinecine |

| Platyphylline |

| Senecionine |

| Seneciphylline |

| Heliotrine |

| Echinatine |

| Supinidine |

| Isoretronecanol |

| Cynaustine |

| N-formylloline |

| N-acetylnorloline |

| Ammosamide |

| Lymphostin |

| Didanosine |

| Vincristine |

| Vinblastine |

| Cardenolide |

| Sitagliptin |

| Montelukast |

| Simvastatin |

| Artemisinic acid |

| Taxadiene |

| Pactamycin |

| Macbecin |

| Morphine |

| Indicine N-oxide |

| Riddelliine |

| Riddelliine N-oxide |

| Dehydroretronecine |

| Lupinine |

| Cadaverine |

Transcriptional and Translational Control Mechanisms

Chemoenzymatic and Enzymatic Approaches to Biosynthesis

Chemoenzymatic synthesis integrates the high selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable production routes for complex molecules like alkaloids. rsc.orgchemrxiv.org This hybrid approach is particularly valuable for natural products where purely chemical synthesis is challenging due to multiple stereocenters. chemrxiv.orgrsc.org For this compound, enzymatic strategies can be employed to construct the core pyrrolizidine skeleton with precise stereocontrol, while chemical steps can be used for precursor synthesis or final modifications. rsc.org

Enzymatic synthesis relies exclusively on biocatalysts to perform transformations. rsc.orgnih.gov The key enzyme in the biosynthesis of the this compound precursor is homospermidine synthase (HSS). uni-kiel.deresearchgate.net This enzyme has been identified and characterized in several PA-producing plants. oup.com HSS performs an analogous reaction to deoxyhypusine synthase (DHS) but uses putrescine as its preferred acceptor for the aminobutyl group from spermidine, whereas DHS modifies a specific lysine (B10760008) residue on a protein precursor. uni-kiel.de The development of enzymatic processes for this compound would involve harnessing HSS and the subsequent oxidoreductases responsible for cyclization and stereospecific reduction.

In vitro reconstitution of biosynthetic pathways is a powerful technique to study enzymatic mechanisms, identify rate-limiting steps, and optimize reaction conditions without the complexities of the cellular environment. nih.govnih.gov This approach involves combining purified enzymes, substrates, and necessary cofactors in a controlled test-tube environment. nih.gov

For the this compound pathway, the first step catalyzed by homospermidine synthase (HSS) has been successfully studied in vitro. Researchers partially purified HSS from root cultures of Eupatorium cannabinum and performed enzymatic assays using radiolabeled putrescine to confirm its activity and substrate requirements. mdpi.com A complete in vitro reconstitution of the pathway to this compound would involve the systematic addition of the subsequent enzymes.

A hypothetical in vitro reconstitution system for this compound is outlined below. This system would allow for the detailed study of each conversion step, the identification of all necessary protein components, and the optimization of flux through the pathway. nih.gov

Table 1: Hypothetical In Vitro Reconstitution of this compound Biosynthesis

| Step | Precursor(s) | Product(s) | Enzyme Class Required | Cofactor(s) | Research Goal |

| 1 | Putrescine, Spermidine | Homospermidine | Homospermidine Synthase (HSS) | NAD+ | Characterize HSS kinetics and specificity. uni-kiel.demdpi.com |

| 2 | Homospermidine | Diamino-aldehyde (putative) | Amine Oxidase | Copper, O2 | Identify and characterize the specific oxidase. |

| 3 | Diamino-aldehyde (putative) | Pyrrolizidine iminium ion (putative) | Dehydrogenase / Spontaneous | NAD(P)+ | Elucidate the mechanism of ring closure. |

| 4 | Pyrrolizidine iminium ion (putative) | This compound | Reductase | NAD(P)H | Isolate the stereospecific reductase responsible for the 7-beta-hydroxy configuration. |

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering advantages in sustainability and selectivity over traditional chemical methods. mdpi.comrsc.org In the context of this compound, biocatalytic modules can be developed for the production of key intermediates or the final compound.

The primary candidate for biocatalysis is the enzyme homospermidine synthase (HSS). Genetically engineered microorganisms, such as E. coli, could be designed to express HSS, turning them into cellular factories for the production of homospermidine from simple, inexpensive starting materials like arginine, which is a precursor to putrescine and spermidine. mdpi.comoup.com This provides a sustainable source of the key precursor for the synthesis of all necine bases.

Further development could involve creating a multi-enzyme biocatalytic cascade, either in a single engineered microbe or through a series of reactors each containing a specific enzyme. europa.eu This approach could enable the complete synthesis of this compound from basic feedstocks. Immobilizing the enzymes can enhance their stability and reusability, making the process more economically viable. nih.govnih.gov For example, a whole-cell biocatalyst containing all the necessary enzymes could convert a simple carbon source into the target alkaloid. mdpi.com

Table 2: Potential Biocatalysts in the this compound Pathway

| Biocatalyst | Transformation | Application | Potential Host Organism | Reference Principle |

| Whole cells expressing HSS | Putrescine + Spermidine → Homospermidine | Production of the universal PA precursor. | E. coli, S. cerevisiae | Heterologous gene expression. wikipedia.org |

| Purified, immobilized oxidases | Homospermidine → Oxidized intermediates | Controlled conversion to cyclization precursors. | N/A | Enzyme immobilization. nih.gov |

| Whole cells with the full pathway | Glucose → this compound | De novo synthesis of the target necine base. | E. coli, S. cerevisiae | Metabolic Engineering. nih.gov |

In Vitro Reconstitution of Biosynthetic Steps

Retrosynthetic Biology Approaches for Metabolic Pathway Design

Retrosynthetic biology is a discipline that applies the logic of chemical retrosynthesis to metabolic pathways. jfaulon.comnih.gov It involves a backward-chaining approach, starting from a desired target molecule and progressively breaking it down into simpler precursor molecules that are native to a host organism's metabolism. jfaulon.comfao.org This computational approach helps to identify known or novel enzymatic reactions that can be assembled into a synthetic pathway, which can then be engineered into a chassis organism like E. coli or yeast. jfaulon.comjfaulon.com

For this compound, a retrosynthetic analysis would deconstruct the molecule step-by-step back to central metabolites. This design process allows for the creation of novel, optimized biosynthetic routes that may be more efficient than the native plant pathway. Algorithms like RetroPath can automate the search for potential pathways by applying reversed biotransformation rules. jfaulon.com

The analysis begins with the target, this compound, and identifies the final reaction required for its formation—a stereospecific reduction. The precursor, a pyrrolizidine iminium ion, is then traced back through cyclization and oxidation steps to homospermidine. Finally, homospermidine is disconnected into its constituent parts, putrescine and spermidine, which are common polyamines derived from the amino acids arginine and ornithine in most organisms. nih.govmdpi.com This process provides a complete blueprint for engineering a microbe to produce this compound de novo. wikipedia.orgnih.gov

Table 3: Retrosynthetic Deconstruction of this compound for Metabolic Engineering

| Retrosynthetic Step | Target Molecule | Precursor(s) | Transformation Type (Forward) | Key Enzyme Class |

| 1 | This compound | Pyrrolizidine iminium ion | Reduction | Reductase |

| 2 | Pyrrolizidine iminium ion | Oxidized homospermidine | Cyclization / Dehydration | Dehydrogenase or spontaneous |

| 3 | Oxidized homospermidine | Homospermidine | Oxidation | Amine Oxidase / P450 Monooxygenase semanticscholar.org |

| 4 | Homospermidine | Putrescine, Spermidine | Aminobutyl transfer | Homospermidine Synthase (HSS) uni-kiel.de |

| 5 | Putrescine / Spermidine | Arginine, Ornithine | Decarboxylation / Aminopropylation | Decarboxylases, Synthases |

Chemical Synthesis and Analog Development of 7betah Retronecanol

Total Synthesis Strategies for 7betaH-Retronecanol

The total synthesis of pyrrolizidine (B1209537) alkaloids like this compound presents a significant challenge due to the stereochemical complexity of the bicyclic core. rsc.orgunigoa.ac.in The development of stereoselective methods is crucial to control the relative and absolute stereochemistry of the final product. rsc.orgnumberanalytics.com

Key Synthetic Methodologies and Reaction Sequences

The synthesis of the pyrrolizidine skeleton, the core of this compound, can be approached through various strategies. One common method involves the construction of a functionalized pyrrolidine (B122466) ring followed by cyclization to form the bicyclic system. For instance, a synthetic approach might start from a chiral precursor like (S)-malic acid to establish the initial stereocenter. rsc.org

Key reactions often employed in the synthesis of pyrrolizidine alkaloids include:

1,3-Dipolar Cycloaddition: This reaction can be used to construct the pyrrolizidine ring system in a stereocontrolled manner. acs.org

Intramolecular Carbenoid Displacement: This method has been successfully used for the stereoselective synthesis of related pyrrolizidine alkaloids like (+)-heliotridine and (+)-retronecine. rsc.org

Ring-Closing Metathesis: This powerful reaction can be utilized to form the five-membered ring of the pyrrolizidine core. uni-muenchen.de

Reductive Amination: This reaction is often used in the final steps to form the bicyclic amine from a suitable keto-aldehyde or diketone precursor.

A representative, though generalized, synthetic sequence for a pyrrolizidine alkaloid could involve the steps outlined in the table below.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Alkylation | Chiral starting material, alkylating agent | Introduction of a side chain |

| 2 | Cyclization | Base or acid catalyst | Formation of the pyrrolidine ring |

| 3 | Functional Group Interconversion | Oxidation or reduction | Adjustment of oxidation states |

| 4 | Second Cyclization | e.g., Ring-closing metathesis | Formation of the bicyclic core |

| 5 | Reduction | e.g., Catalytic hydrogenation | Final stereochemical control |

Stereochemical Control and Diastereoselective Approaches in Synthesis

Achieving the desired 7beta-hydroxy configuration in this compound is a key stereochemical challenge. The stereochemistry at the C-7 position significantly influences the biological activity of these alkaloids. Diastereoselective synthesis aims to preferentially form one diastereomer over others. numberanalytics.comegrassbcollege.ac.in

Strategies to control the stereochemistry at C-7 include:

Substrate-Controlled Diastereoselection: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. numberanalytics.com For example, the reduction of a C-7 ketone can be influenced by the stereochemistry of the C-1 and C-8 positions.

Reagent-Controlled Diastereoselection: The use of chiral reagents or catalysts can favor the formation of a specific diastereomer. numberanalytics.com For instance, chiral reducing agents can be employed for the stereoselective reduction of a carbonyl group at the C-7 position.

Directed Hydrogenation: A hydroxyl group elsewhere in the molecule can direct the hydrogenation of a double bond from a specific face of the molecule, thereby controlling the stereochemistry of the resulting saturated centers.

The choice of reducing agent for a C-7 ketone precursor is critical for obtaining the desired 7beta-hydroxy stereoisomer.

| Reducing Agent | Typical Diastereoselectivity (7β:7α) | Reference |

| Sodium borohydride | Varies depending on substrate and conditions | General knowledge |

| Lithium aluminium hydride | Varies depending on substrate and conditions | General knowledge |

| L-Selectride® | Often provides high stereoselectivity for the axial alcohol | General knowledge |

Semi-synthetic Modifications and Analog Generation

Semi-synthesis, starting from a naturally occurring or readily synthesized precursor, is a common strategy to generate a library of analogs for structure-activity relationship (SAR) studies. nih.gov

Design Principles for Structural Analogs and Derivatives

The design of this compound analogs is guided by the desire to explore how structural modifications impact biological activity. Key areas for modification include:

The Hydroxyl Group at C-7: Esterification or etherification of the C-7 hydroxyl group can modulate the lipophilicity and pharmacokinetic properties of the molecule.

The Pyrrolizidine Core: Modifications to the bicyclic core, such as the introduction of substituents or the alteration of ring size, can probe the importance of the core structure for biological activity.

The C-9 Position: Although this compound itself is a simple necine base, in many naturally occurring pyrrolizidine alkaloids, the C-9 hydroxyl group is esterified with a necic acid. researchgate.net The synthesis of C-9 ester derivatives of this compound would be a logical step in analog development.

Synthetic Routes to Novel this compound Derivatives

The synthesis of derivatives often involves standard organic transformations applied to the this compound core.

| Derivative Type | Synthetic Reaction | Reagents and Conditions |

| C-7 Esters | Esterification | Acyl chloride or carboxylic anhydride, base |

| C-7 Ethers | Williamson Ether Synthesis | Alkyl halide, strong base |

| C-9 Analogs | Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), triphenylphosphine, nucleophile |

Chemoenzymatic Synthesis of this compound and its Analogs

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions. researchgate.netnih.govvapourtec.com This approach can be particularly useful for achieving high enantiomeric and diastereomeric purity. researchgate.netd-nb.info

Enzymes that could be employed in the synthesis of this compound and its analogs include:

Lipases: These enzymes are widely used for the kinetic resolution of racemic alcohols or the stereoselective acylation of prochiral diols. vapourtec.com A lipase (B570770) could be used to selectively acylate the 7beta-hydroxyl group in a mixture of diastereomers, allowing for their separation.

Oxidoreductases (Dehydrogenases): These enzymes can be used for the stereoselective reduction of a C-7 ketone to the 7beta-alcohol. The use of enantiocomplementary dehydrogenases can provide access to both the 7beta and 7alpha isomers.

Transaminases: In a synthetic route involving a ketone precursor, a transaminase could be used for the asymmetric amination to form a chiral amine, which could then be further elaborated to the pyrrolizidine core. cbs.dk

A potential chemoenzymatic step is outlined below:

| Reaction | Enzyme | Substrate | Product | Key Advantage |

| Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | Racemic 7-hydroxyretronecanol | (R)-7-acetyl-retronecanol and (S)-7-hydroxyretronecanol | High enantioselectivity |

| Stereoselective Reduction | Alcohol Dehydrogenase | 7-oxoretronecanol | This compound | High diastereoselectivity |

The development of chemoenzymatic routes is an active area of research and offers a promising avenue for the efficient and sustainable synthesis of complex molecules like this compound. nih.govnih.gov

Biological Activities of 7betah Retronecanol: Mechanistic Studies

Cellular and Subcellular Mechanisms of Action (In Vitro)

The primary mechanism of action for toxic pyrrolizidine (B1209537) alkaloids involves metabolic activation, predominantly in the liver. ontosight.ai In vitro models using liver microsomes or hepatocytes are crucial for elucidating these processes.

Specific molecular targets for 7betaH-Retronecanol have not been definitively identified in the available scientific literature. However, for the broader class of carcinogenic PAs, the primary molecular target is cellular DNA. pnas.org

The general mechanism involves the metabolic activation of PAs by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters. ontosight.ai These highly reactive electrophilic intermediates, such as dehydropyrrolizidine alkaloids (e.g., DHP), readily bind to cellular nucleophiles. The most critical targets are the nitrogen atoms in the bases of DNA, forming DHP-derived DNA adducts. pnas.org The formation of these adducts is a key event in the initiation of tumorigenicity associated with these alkaloids. pnas.org

In vitro studies with various PAs have validated this mechanism by identifying specific DNA adducts. For instance, research on the PA riddelliine led to the structural elucidation of adducts formed with deoxyadenosine (B7792050) and deoxyguanosine, confirming that cellular DNA is a primary target. pnas.org

Table 1: General Molecular Targets of Carcinogenic Pyrrolizidine Alkaloids (In Vitro)

| Target Molecule | Binding Moiety | Consequence |

| DNA | Dehydropyrrolizidine (DHP) esters | Formation of DNA adducts, genotoxicity, tumor initiation |

| Cellular Proteins | Dehydropyrrolizidine (DHP) esters | Protein adducts, cellular damage |

This table represents generalized findings for the pyrrolizidine alkaloid class, as specific target identification data for this compound is not currently available.

There are no specific receptor-ligand binding or functional assay data available for this compound in the reviewed literature. The toxicity of PAs is generally attributed to covalent modification of macromolecules rather than classical receptor-mediated signaling pathways. pnas.org Therefore, standard receptor binding assays, which measure the affinity of a ligand for a specific receptor protein, may not be the primary method for investigating the direct mechanism of action of metabolically activated PAs. nih.govbmglabtech.com

Functional assays for the PA class often focus on the consequences of molecular damage, such as cytotoxicity, genotoxicity, or the inhibition of cell proliferation in hepatocyte cell cultures. scispace.com

Detailed enzyme modulation and inhibition kinetic studies for this compound are not described in the available research. The most significant enzymatic interaction for PAs is their role as substrates for cytochrome P450 (CYP) enzymes, particularly those in the CYP3A and CYP2B subfamilies, which activate them into toxic pyrrolic metabolites. scispace.com

Conversely, some metabolic pathways can lead to detoxification. The formation of N-oxides is generally considered a detoxification route, although some studies suggest N-oxides can be converted back to the parent PA, retaining potential toxicity. pnas.org

The kinetics of enzyme inhibition can be complex. uobaghdad.edu.iqmit.edu For PAs, rather than acting as classical reversible inhibitors, their reactive metabolites can cause irreversible inactivation of enzymes by forming covalent bonds with the protein structure, a mechanism known as suicide inhibition. uobaghdad.edu.iq However, specific kinetic parameters (e.g., Kᵢ, Kₘ, Vₘₐₓ) for this compound's interaction with specific enzymes have not been published.

Receptor-Ligand Binding and Functional Assays (In Vitro)

Biochemical Pathway Perturbations and Metabolic Profiling (In Vitro)

While a specific metabolic profile for this compound is not available, in vitro studies on other structurally different PAs using rat and human liver microsomes have identified common metabolic pathways. nih.gov These studies are essential for understanding the biotransformation that leads to toxicity. wuxiapptec.comevotec.com

The primary metabolic reactions observed for PAs can be categorized into:

Dehydrogenation: Bioactivation of the necine base to form highly reactive dehydropyrrolizidine metabolites. nih.gov

Oxygenation: Detoxification reactions, such as N-oxidation at the nitrogen atom of the necine base. nih.gov

Hydrolysis/Shortening of Necic Acids: Detoxification via ester cleavage. nih.gov

Transcriptomic analysis of human hepatocytes (HepG2 clone 9) treated with various PAs revealed significant perturbations of biochemical pathways. The most affected pathways were related to cell cycle regulation and DNA damage repair, leading to S-phase cell cycle arrest and mitotic failure. mdpi.com This provides strong in vitro evidence that PAs disrupt fundamental cellular processes that maintain genomic stability.

Table 2: General Metabolic Reactions of Pyrrolizidine Alkaloids (In Vitro)

| Metabolic Reaction | General Effect | Key Enzymes Involved |

| Dehydrogenation | Bioactivation (Toxification) | Cytochrome P450 (e.g., CYP3A4) |

| N-Oxidation | Detoxification | Cytochrome P450, Flavin-containing monooxygenases |

| Ester Hydrolysis | Detoxification | Esterases |

This table is based on findings for various pyrrolizidine alkaloids; a specific metabolic profile for this compound has not been published.

Structure-Activity Relationship (SAR) Studies for this compound and Analogs (In Vitro)

Specific SAR studies for this compound and its direct analogs are not available in the current literature. However, extensive research on the broader class of PAs has established clear structure-activity relationships related to their toxicity. scispace.comnih.govrsc.org

Key structural features that determine the biological activity of PAs include:

1,2-Unsaturation of the Necine Base: A double bond in the C-1/C-2 position of the necine base is a prerequisite for metabolic activation by CYP enzymes to toxic pyrrolic esters. Saturated PAs are generally considered non-toxic. scispace.com

Esterification: The necine base must be esterified with one or two necic acids. The type of esterification is crucial; diesters (both open-chain and cyclic) generally exhibit much stronger cytotoxic effects in vitro compared to monoesters. scispace.com

Retronecanol (B13760466) itself is a saturated necine base. Therefore, in its free form, it would not be expected to undergo the metabolic activation to toxic pyrroles. However, it often occurs in nature as an ester, for example, 7-O-(p-methoxybenzoyl)-retronecanol, and it is the structure of the complete alkaloid ester that dictates its potential toxicity. mdpi.com

Ecological and Physiological Roles of 7betah Retronecanol

Role in Inter-organismal Interactions

Pyrrolizidine (B1209537) alkaloids (PAs), including structures derived from retronecanol (B13760466), are pivotal in mediating interactions between the producing plant and other organisms in its environment. These interactions are often defensive or competitive in nature.

Roles in Symbiotic Relationships

Based on available scientific literature, a direct role for 7betaH-Retronecanol or the broader class of pyrrolizidine alkaloids in mediating positive symbiotic relationships (mutualism) is not well-documented. Their primary characterized function in inter-organismal interactions is antagonistic, centered on defense and competition.

Intraspecific Physiological Functions

Involvement in Developmental Regulation

While PAs are not known to be developmental regulators in the same way as phytohormones, their distribution within the plant is closely linked to developmental stages, highlighting their protective role during periods of high vulnerability.

Detailed Research Findings:

Protection of Young Tissues: The strategic accumulation of PAs in young, actively growing tissues is a key finding. researchgate.net High concentrations in root tips, young leaves, and flower buds ensure that these critical areas, which are essential for the plant's growth and reproduction, are well-defended against herbivores. biocrick.com

Defense of Reproductive Structures: The allocation of PAs to reproductive organs is particularly noteworthy. Within flowers, the highest levels are often found in parts that attract insects, such as the labellum and pollinia in orchids. biocrick.com This suggests a dual role: while the flower attracts pollinators, it is simultaneously protected from nectar robbers or florivores by the presence of these toxic alkaloids. This strategic placement ensures the protection of the plant's reproductive investment. researchgate.netbiocrick.com

Advanced Analytical Methodologies for 7betah Retronecanol Research

Advanced Spectroscopic and Spectrometric Characterization Techniques

The structural characterization of 7betaH-Retronecanol relies heavily on a suite of advanced spectroscopic and spectrometric methods. unizar-csic.es These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Mass Spectrometry (MS) is another indispensable tool for the characterization of this compound. It provides the exact molecular weight and elemental composition of the compound. The molecular formula of this compound is C₈H₁₅NO, with a molecular weight of 141.21 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information, helping to identify the core pyrrolizidine (B1209537) structure and the position of the hydroxyl and methyl groups.

Other spectroscopic techniques also contribute to the comprehensive characterization of this compound. mdpi.com

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol group and C-N and C-O stretching vibrations, providing a spectral fingerprint of the compound. unizar-csic.es

Ultraviolet-Visible (UV-Vis) Spectroscopy : While the pyrrolizidine core itself does not have a strong chromophore, UV-Vis spectroscopy can be useful for detecting impurities or for derivatized forms of the molecule.

X-ray Crystallography : For a definitive determination of the three-dimensional structure, including the absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. arxiv.org This technique would provide precise bond lengths, bond angles, and the spatial arrangement of the atoms in this compound.

Advanced Chromatographic Separation and Purification Strategies

The isolation and purification of this compound from natural sources or synthetic reaction mixtures require advanced chromatographic techniques. ijpsjournal.com Given its polar nature due to the hydroxyl group, specific strategies are needed for effective separation. waters.com

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. setu.ie Due to its polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable mode of separation. waters.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which allows for the retention and separation of polar compounds like this compound. waters.comnih.gov Reversed-phase HPLC (RP-HPLC) can also be used, but may require specific columns designed for polar analytes or the use of ion-pairing reagents to improve retention. waters.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds. For the analysis of this compound by GC, derivatization of the polar hydroxyl group, for instance, by silylation, is often necessary to increase its volatility and thermal stability.

Supercritical Fluid Chromatography (SFC) presents an alternative separation technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced solvent consumption for the purification of compounds like this compound.

The selection of the appropriate chromatographic technique depends on the sample matrix, the concentration of the analyte, and the desired outcome, whether it is for analytical quantification or preparative purification. ijpsjournal.comsetu.ie

Quantitative Analysis and Metabolomics Profiling in Biological Systems

The quantification of this compound in biological samples such as plasma, urine, or tissue extracts is crucial for pharmacokinetic and toxicological studies. cstti.comuab.edu Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. rsc.org The development of a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. uab.edu

Sample preparation is a critical step to remove interferences from the biological matrix. rsc.org Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. uab.edu The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. uab.edu

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide a comprehensive understanding of the biological effects of this compound. leibniz-hki.de Untargeted metabolomics approaches, often utilizing high-resolution mass spectrometry (HRMS) coupled with advanced chromatography, can be used to identify global changes in the metabolome following exposure to this compound. rsc.orgfrontiersin.org This can reveal pathways affected by the compound and identify potential biomarkers of exposure or toxicity. frontiersin.orgmdpi.com Targeted metabolomics, on the other hand, would focus on the precise measurement of a predefined set of metabolites, including this compound and its potential metabolites. nih.govnih.gov

Computational and Chemoinformatic Approaches in Data Analysis

Computational and chemoinformatic tools play an increasingly important role in the study of chemical compounds, including this compound. nih.gov These approaches can be used to predict various properties of the molecule, analyze large datasets, and aid in the interpretation of experimental results.

Chemoinformatics databases and software can be used to predict physicochemical properties of this compound, such as its solubility, lipophilicity (logP), and pKa. imsc.res.in These predicted values can guide the development of analytical methods. For instance, predicted logP can help in choosing the appropriate chromatographic conditions.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR and IR spectra of this compound. These calculated spectra can then be compared with experimental data to confirm the structure and aid in spectral assignment. Molecular modeling and docking studies can be employed to investigate the potential interactions of this compound with biological macromolecules, such as enzymes or receptors, providing insights into its mechanism of action or toxicity.

Future Directions and Research Perspectives

Emerging Methodologies and Technologies in 7betaH-Retronecanol Research

The investigation of this compound is set to be transformed by a suite of advanced analytical and computational tools. These emerging methodologies promise to deliver unprecedented insight into its structure, quantification, and interactions within complex biological systems.

Modern mass spectrometry (MS) techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), have become the gold standard for the analysis of pyrrolizidine (B1209537) alkaloids. uva.esspectroscopyonline.com For this compound, the application of high-resolution mass spectrometry (HRMS) analyzers like Quadrupole Time-of-Flight (QToF) and Orbitrap offers significant advantages, allowing for retrospective data analysis and the screening for unknown derivatives in complex matrices. uva.es Advanced MS scan functions, such as precursor ion scans that detect characteristic fragment ions of the retronecine (B1221780) core (e.g., m/z 120, 138), can be used for high-throughput screening of plant extracts or microbial cultures for novel this compound-containing compounds. acs.orgscielo.br

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone for structural elucidation, is also evolving. creative-biostructure.com The use of ultra-high magnetic fields and cryogenically cooled probes can significantly enhance the sensitivity for analyzing small quantities of this compound. mdpi.com Advanced multidimensional NMR techniques, such as those that measure residual dipolar couplings (RDCs), can provide precise information on the molecule's conformation and flexibility in solution, which is crucial for understanding its biological function. nih.govmdpi.com

Furthermore, computational modeling is emerging as a powerful predictive tool. nih.gov Density Functional Theory (DFT) calculations can be employed to simulate and rationalize the mass spectrometric fragmentation patterns of this compound, aiding in its unambiguous identification. researchgate.net Multiscale modeling can simulate the interaction of this compound with biological targets, providing insights that can guide the development of new functional probes. nih.govbiorxiv.org

| Technology | Application in this compound Research | Potential Insights |

| UHPLC-HRMS (Orbitrap, QToF) | High-throughput screening and quantification in complex matrices. | Detection of novel this compound esters; metabolic profiling. |

| Advanced NMR Spectroscopy | High-sensitivity structural elucidation and conformational analysis. | Precise 3D structure in solution; understanding molecular flexibility. |

| Computational Modeling (DFT) | Prediction of spectroscopic properties and interaction dynamics. | Accurate interpretation of MS spectra; prediction of binding modes to targets. |

Untapped Biosynthetic Potential for Heterologous Production and Biocatalysis

The natural production of this compound in plants is inefficient and often co-occurs with toxic unsaturated pyrrolizidine alkaloids. A significant future direction is to harness its biosynthetic pathway for controlled and sustainable production in microbial hosts, a process known as heterologous production.

The biosynthesis of the pyrrolizidine core originates from polyamines, with homospermidine synthase (HSS) being the first committed enzyme in the pathway. researchgate.net This enzyme has been identified in several PA-producing plant species. uni-kiel.de The subsequent steps to form the bicyclic retronecine skeleton are catalyzed by a series of uncharacterized oxidoreductases. This compound is formed by the stereospecific reduction of retronecine or a related intermediate. Identifying the specific reductase(s) responsible for generating the 7-beta hydroxyl configuration is a critical research goal.

Comparative transcriptomics and genomics are powerful tools to uncover these missing genes. frontiersin.orgmdpi.com By comparing gene expression profiles between PA-producing and non-producing plants, or tissues, researchers can identify candidate genes encoding the necessary enzymes. mdpi.comnih.gov Once identified, these genes can be assembled into a synthetic pathway and transferred into a robust microbial chassis like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov This would enable the de novo production of this compound from simple sugars, offering a clean and scalable manufacturing platform. researchgate.net

Beyond heterologous production, the enzymes from the this compound pathway represent a valuable toolkit for biocatalysis. nih.govisomerase.com The reductase that synthesizes this compound could be isolated and used as a biocatalyst for the stereoselective reduction of related keto-substrates, a reaction that is often challenging to achieve with traditional chemical methods. nih.gov Protein engineering and directed evolution could further enhance the stability and substrate scope of these enzymes for industrial applications. researchgate.net

| Research Area | Objective | Key Enabling Science |

| Gene Discovery | Identify the reductase(s) for this compound synthesis. | Comparative transcriptomics, genome sequencing. |

| Heterologous Production | Engineer microbes to produce this compound. | Synthetic biology, metabolic engineering. |

| Biocatalysis | Use pathway enzymes for stereoselective chemical synthesis. | Enzyme isolation, protein engineering. |

Rational Design of this compound Analogs for Mechanistic Probes and Tool Compounds

The unique three-dimensional structure of this compound makes it an attractive scaffold for chemical modification. Through rational design, a process of making targeted structural changes to a molecule, new analogs can be created for use as mechanistic probes and specialized tool compounds to investigate biological processes. vdoc.pubnih.gov

Structure-activity relationship (SAR) studies are fundamental to this approach. nih.govrjsocmed.comrsc.org By systematically modifying specific positions on the this compound core—such as the hydroxyl group at C7 or the nitrogen at position 4—and evaluating the biological activity of the resulting analogs, researchers can build a model of the pharmacophore. For example, the hydroxyl group could be esterified with a variety of acids, or the tertiary amine could be quaternized or converted to its N-oxide.

These analogs can be designed as probes to study specific biological targets. For instance, attaching a fluorescent reporter molecule to a non-critical position on the this compound scaffold could allow for visualization of its uptake and distribution within cells. Alternatively, incorporating a photo-activatable cross-linking group could enable the identification of its binding partners through covalent labeling.

The development of such tool compounds relies on versatile synthetic chemistry and robust bioassays. The insights gained from SAR studies can guide the design of more potent and selective molecules, potentially leading to the discovery of compounds with novel biological functions. mdpi.com

| Analog Design Strategy | Purpose | Example Modification |

| Structure-Activity Relationship (SAR) | Identify key structural features for biological activity. | Esterification of the C7-OH group; N-alkylation. |

| Fluorescent Probes | Visualize cellular uptake and localization. | Conjugation with a fluorophore like fluorescein. |

| Photo-affinity Labels | Identify molecular binding partners. | Incorporation of a diazirine or benzophenone (B1666685) moiety. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.